![molecular formula C25H29N3O2S B2729488 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 878055-60-8](/img/structure/B2729488.png)
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Thiourea-acetamides are pivotal in synthesizing a wide range of heterocycles through one-pot cascade reactions. These compounds serve as starting materials for creating iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and imidazo[1,2-c]pyrimidines. Their application demonstrates significant atom economy and versatility in heterocyclic chemistry, offering benign new accesses to important heterocycles (Schmeyers & Kaupp, 2002).
Astrochemistry
In astrochemical contexts, the hydrogen abstraction from acetamide demonstrates a previously neglected path for forming complex organic molecules (COM) in interstellar conditions. This research highlights the role of acetamide and its derivatives in prebiotic chemistry, providing insights into the formation of ketene and extending the understanding of chemical reactions under cosmic conditions (Haupa, Ong, & Lee, 2020).
Redox Chemistry
The study of redox derivatives of similar structures has expanded the understanding of their structural dynamics. These insights are crucial for designing redox-reactive compounds with applications in materials science and catalysis. The changes in the oxidation state of nitrogen atoms in these compounds correlate with their reactivity and potential applications in designing novel redox systems (Sen', Shilov, & Golubev, 2014).
Photoinitiation and Hybrid Networks
Compounds with thioxanthone structures have been synthesized for use as nano-photoinitiators in creating poly(methyl methacrylate) hybrid networks. These findings contribute to the development of new materials with improved thermal stability and robustness, showcasing the utility of acetamide derivatives in polymer science and engineering (Batibay, Gunkara, Ocal, & Arsu, 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of acetamides, such as 2-oxaisocephems and N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamides, have been explored for their biological activities, including antibacterial properties and as ligands for receptor studies. These compounds are essential for developing new therapeutic agents and understanding biological interactions at the molecular level (Ishikawa, Tsubouchi, & Yasumura, 1994).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(20-8-4-6-10-22(20)28)31-17-24(29)26-21-9-5-3-7-19(21)2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJZIWJRPPPQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide |
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